molecular formula C14H22ClNO3 B2953946 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 352460-39-0

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2953946
CAS No.: 352460-39-0
M. Wt: 287.78
InChI Key: IIKTVOPAHYMQQR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that features a benzyloxy group, a morpholine ring, and a propanol backbone

Scientific Research Applications

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of benzyl chloride with morpholine in the presence of a base, followed by the addition of 3-chloropropanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy or morpholine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-morpholinopropane: Similar structure but lacks the hydroxyl group.

    3-(Benzyloxy)-1-morpholinopropane: Different positioning of the benzyloxy group.

    1-(Benzyloxy)-3-piperidinopropan-2-ol: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is unique due to the presence of both the benzyloxy group and the morpholine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

1-morpholin-4-yl-3-phenylmethoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c16-14(10-15-6-8-17-9-7-15)12-18-11-13-4-2-1-3-5-13;/h1-5,14,16H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKTVOPAHYMQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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